2,5-dimethoxybenzenesulfonohydrazide chemical structure and molecular weight
2,5-dimethoxybenzenesulfonohydrazide chemical structure and molecular weight
An In-Depth Technical Guide to 2,5-Dimethoxybenzenesulfonohydrazide: Structure, Synthesis, and Applications
Introduction
2,5-Dimethoxybenzenesulfonohydrazide is an organic compound of significant interest to the chemical and pharmaceutical sciences. As a derivative of benzenesulfonohydrazide, it belongs to a class of compounds known for their diverse biological activities and their utility as versatile building blocks in organic synthesis. The presence of the dimethoxy substituents on the benzene ring modifies the electronic and steric properties of the molecule, influencing its reactivity and potential applications. This guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, and potential applications of 2,5-dimethoxybenzenesulfonohydrazide, with a focus on its relevance to researchers and professionals in drug development.
Chemical Structure and Molecular Properties
The chemical structure of 2,5-dimethoxybenzenesulfonohydrazide consists of a benzene ring substituted with two methoxy groups at positions 2 and 5, and a sulfonohydrazide group at position 1. The sulfonohydrazide functional group (-SO₂NHNH₂) is a key feature, imparting the molecule with its characteristic chemical reactivity.
Molecular Formula: C₈H₁₂N₂O₄S
Molecular Weight: 232.26 g/mol
Structural Representation
Caption: Chemical structure of 2,5-dimethoxybenzenesulfonohydrazide.
Synthesis of 2,5-Dimethoxybenzenesulfonohydrazide
The synthesis of 2,5-dimethoxybenzenesulfonohydrazide is typically achieved through a two-step process starting from 1,4-dimethoxybenzene. The first step involves the sulfonation of 1,4-dimethoxybenzene to yield 2,5-dimethoxybenzenesulfonyl chloride. The subsequent step is the reaction of the sulfonyl chloride with hydrazine to form the desired sulfonohydrazide.
Step 1: Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride
The synthesis of the key intermediate, 2,5-dimethoxybenzenesulfonyl chloride, can be accomplished via chlorosulfonation of 1,4-dimethoxybenzene.
Caption: Synthesis of 2,5-dimethoxybenzenesulfonyl chloride.
Step 2: Synthesis of 2,5-Dimethoxybenzenesulfonohydrazide
The final step involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with hydrazine hydrate.
Caption: Synthesis of 2,5-dimethoxybenzenesulfonohydrazide.
Experimental Protocol: Synthesis of 2,5-Dimethoxybenzenesulfonohydrazide
Materials:
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2,5-Dimethoxybenzenesulfonyl chloride
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Hydrazine hydrate
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Ethanol
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Distilled water
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Ice bath
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Magnetic stirrer
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Round-bottom flask
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Reflux condenser
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Büchner funnel and flask
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Filter paper
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dimethoxybenzenesulfonyl chloride in ethanol at room temperature.
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Cool the solution in an ice bath.
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Slowly add hydrazine hydrate dropwise to the cooled solution with continuous stirring. An exothermic reaction may be observed.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete, pour the mixture into ice-cold distilled water to precipitate the product.
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Collect the solid product by vacuum filtration using a Büchner funnel.
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Wash the solid with cold distilled water to remove any unreacted starting materials and byproducts.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,5-dimethoxybenzenesulfonohydrazide.
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Dry the purified product under vacuum.
Applications in Research and Drug Development
Sulfonohydrazide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, and anticancer properties. The 2,5-dimethoxy substitution pattern can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
Potential Applications:
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Medicinal Chemistry Scaffold: 2,5-Dimethoxybenzenesulfonohydrazide can serve as a versatile starting material for the synthesis of more complex heterocyclic compounds with potential therapeutic applications. The reactive hydrazide group can participate in various condensation reactions to form pyrazoles, triazoles, and other important pharmacophores.
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Intermediate in Drug Synthesis: This compound can be a key intermediate in the synthesis of novel drug candidates.[1][2][3] Its structural features may be incorporated into molecules targeting a variety of biological targets.
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Chemical Probes and Reagents: The sulfonohydrazide moiety can be used to label or cross-link biomolecules, making it a useful tool in chemical biology research.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2,5-dimethoxybenzenesulfonohydrazide. Based on the safety data for the precursor, 2,5-dimethoxybenzenesulfonyl chloride, which is corrosive and causes severe skin burns and eye damage, the final product should be handled with care.[4][5]
General Safety Recommendations:
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
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Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[6]
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Avoid contact with skin, eyes, and clothing.[7] In case of contact, rinse immediately with plenty of water.[8]
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Store in a tightly closed container in a cool, dry place away from incompatible materials.[7]
Conclusion
2,5-Dimethoxybenzenesulfonohydrazide is a compound with significant potential in the fields of organic synthesis, medicinal chemistry, and drug development. Its straightforward synthesis from readily available starting materials, coupled with the versatile reactivity of the sulfonohydrazide functional group, makes it an attractive building block for the creation of novel molecules with diverse biological activities. Further research into the properties and applications of this compound is warranted and could lead to the discovery of new therapeutic agents and research tools.
References
Please note that while the synthesis and general properties of sulfonohydrazides are well-established, specific literature on 2,5-dimethoxybenzenesulfonohydrazide may be limited. The references provided are for related compounds and general chemical principles.
- ChemScene. Safety Data Sheet: 2-Amino-4,5-dimethoxybenzaldehyde. (2024).
- Fisher Scientific.
- Thermo Fisher Scientific. SAFETY DATA SHEET: 2,5-Dimethoxybenzaldehyde. (2010).
- Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzaldehyde ≥99 %. (2025).
- Fisher Scientific. SAFETY DATA SHEET: 2,5-Dimethoxybenzyl alcohol. (2025).
- Dakenchem. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. (2025).
- CymitQuimica. CAS 1483-28-9: 2,5-Dimethoxybenzenesulfonyl chloride.
- Shenzhou Chemical. What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7?.
- Bloom Tech. What Are The Industrial Uses Of 2,5-Dimethoxybenzaldehyde?. (2025).
- Benchchem. Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid.
- Knowledge. What Are The Primary Applications Of 2,5-Dimethoxybenzyl Alcohol?. (2025).
- Chemical Synthesis. How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions?. (2024).
- Google Patents. Process for preparing 2,5-dimethoxy benzaldehyde.
- Shenzhou Chemical. What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7?. (2025).
- ChemicalBook. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?. (2024).
- Bloom Tech. How Does 2,5-Dimethoxybenzyl Alcohol Interact With Other Chemicals?. (2025).
- PubChem. 2,5-Dimethoxybenzenesulfonyl chloride.
- Sigma-Aldrich. 2,5-Dimethoxybenzenesulfonyl chloride 98.
- CNKI. A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (2001).
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